molecular formula C21H21N3O2S B2873838 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1795424-29-1

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Cat. No.: B2873838
CAS No.: 1795424-29-1
M. Wt: 379.48
InChI Key: DZSBQKUKUVZQBR-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiazole ring, a phenyl group, and a tetrahydroquinoline moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound may vary depending on the specific substituents present on the thiazole ring .

Mode of Action

Thiazole derivatives generally interact with their targets through the nitrogen and sulfur atoms present in the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution within the body . Additionally, the presence of other compounds or substances in the environment can potentially interact with the compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methylthiazole, phenyl derivatives, and tetrahydroquinoline. Common synthetic routes could involve:

    Formation of the Thiazole Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The thiazole ring can be coupled with a phenyl derivative using reagents like palladium catalysts in a Suzuki or Heck reaction.

    Formation of the Acetamide Linkage: This step might involve the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the Tetrahydroquinoline Moiety: This could be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(2-methylthiazol-4-yl)phenyl)acetamide: Lacks the tetrahydroquinoline moiety.

    2-(5,6,7,8-tetrahydroquinolin-4-yl)oxyacetamide: Lacks the thiazole and phenyl groups.

Uniqueness

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is unique due to the combination of the thiazole, phenyl, and tetrahydroquinoline moieties, which might confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-23-19(13-27-14)15-5-4-6-16(11-15)24-21(25)12-26-20-9-10-22-18-8-3-2-7-17(18)20/h4-6,9-11,13H,2-3,7-8,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSBQKUKUVZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)COC3=C4CCCCC4=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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